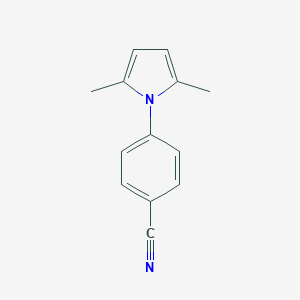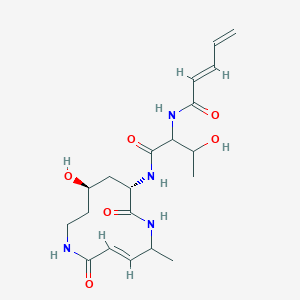![molecular formula C9H10O2 B037623 [2-(Ethenyloxy)phenyl]methanol CAS No. 120368-06-1](/img/structure/B37623.png)
[2-(Ethenyloxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Ethenyloxy)phenyl]methanol is a chemical compound that is widely used in scientific research. It is also known as 2-(2-hydroxyphenyl)ethanol or phenylmethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
[2-(Ethenyloxy)phenyl]methanol has various scientific research applications. It is used as a starting material for the synthesis of various pharmaceutical and biologically active compounds. It also has applications in the field of polymer chemistry as a monomer for the synthesis of polyesters and polyurethanes. Furthermore, it is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Wirkmechanismus
The mechanism of action of [2-(Ethenyloxy)phenyl]methanol is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo oxidation and reduction reactions to form various functionalized compounds.
Biochemische Und Physiologische Effekte
[2-(Ethenyloxy)phenyl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been shown to have antitumor and antimicrobial properties. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(Ethenyloxy)phenyl]methanol is its versatility. It can be used as a starting material for the synthesis of various compounds. It is also a cost-effective reagent that is readily available. However, one of the limitations of [2-(Ethenyloxy)phenyl]methanol is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for research on [2-(Ethenyloxy)phenyl]methanol. One area of research could be the development of new synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential use as a therapeutic agent. Furthermore, [2-(Ethenyloxy)phenyl]methanol could be used as a building block for the synthesis of new functionalized compounds with potential applications in various fields.
Synthesemethoden
[2-(Ethenyloxy)phenyl]methanol can be synthesized by the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields [2-(Ethenyloxy)phenyl]methanol as a white crystalline solid with a melting point of 62-64°C. This synthesis method is simple, efficient, and cost-effective.
Eigenschaften
CAS-Nummer |
120368-06-1 |
|---|---|
Produktname |
[2-(Ethenyloxy)phenyl]methanol |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2-ethenoxyphenyl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-6,10H,1,7H2 |
InChI-Schlüssel |
HHNXTTRUDPKPIR-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1CO |
Kanonische SMILES |
C=COC1=CC=CC=C1CO |
Synonyme |
Benzenemethanol, 2-(ethenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




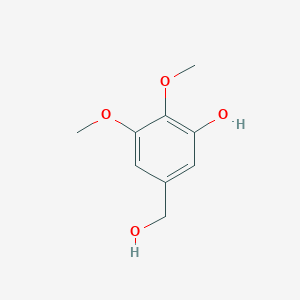
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
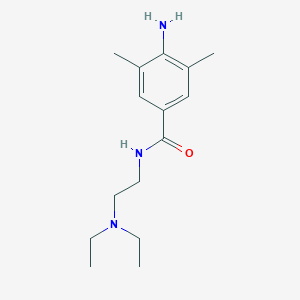
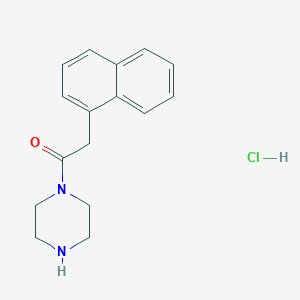
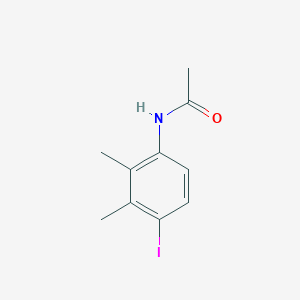

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
